2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
Description
This compound features a hybrid structure combining an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at the 6-position and a 4-(4-fluorophenyl)piperazine moiety linked via an ethanone bridge. The fluorophenyl groups enhance lipophilicity and metabolic stability, while the piperazine moiety may confer conformational flexibility for receptor binding .
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4OS/c24-17-3-1-16(2-4-17)21-14-29-20(15-31-23(29)26-21)13-22(30)28-11-9-27(10-12-28)19-7-5-18(25)6-8-19/h1-8,14-15H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKPDICUONCKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a novel derivative with potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, enzyme inhibition properties, and implications for drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.4 g/mol. The structure features an imidazo[2,1-b]thiazole core substituted with fluorophenyl and piperazine moieties, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 366.4 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
Acetylcholinesterase Inhibition
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant acetylcholinesterase (AChE) inhibitory activity. For instance, one study reported that related compounds showed AChE inhibition values ranging from 48.48% to 69.92% , with the most potent derivative achieving an IC50 of . The mechanism involves binding interactions at the active site of the enzyme, which may be influenced by the structural characteristics of the substituents on the imidazo[2,1-b]thiazole moiety.
Antimicrobial Activity
The compound has also been evaluated for its potential antimicrobial properties against various pathogens. A study focused on thiazole derivatives indicated that modifications similar to those in this compound could enhance activity against Mycobacterium tuberculosis, suggesting a promising avenue for further research in anti-tubercular therapy .
In Silico Studies
Molecular docking studies have provided insights into the binding affinities and interactions of this compound with target enzymes. These studies indicate that the fluorophenyl groups play a crucial role in enhancing binding through hydrophobic interactions and hydrogen bonding with catalytic residues .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to imidazo[2,1-b]thiazole:
- Inhibition Assays : A series of derivatives were tested for AChE inhibition, revealing structure-activity relationships that highlight the importance of specific substitutions for enhanced efficacy .
- Antitubercular Activity : Investigations into similar compounds showed promising results against Mycobacterium tuberculosis, indicating that further optimization could yield effective anti-tubercular agents .
- Pharmacokinetics : ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential for understanding the pharmacokinetic profiles of these compounds, which can guide future drug development efforts .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that combines an imidazo[2,1-b]thiazole moiety with a piperazine derivative. The presence of fluorine atoms enhances its biological activity and lipophilicity. The molecular formula is , and it has a molecular weight of approximately 433.53 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives. Research indicates that compounds similar to 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation in breast and colon cancer models by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that derivatives of imidazo[2,1-b]thiazole possess significant antibacterial and antifungal properties. They have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .
Neurological Effects
The piperazine component of the compound is notable for its potential neuropharmacological effects. Research indicates that piperazine derivatives can act as anxiolytics and antidepressants. The combination of the imidazo[2,1-b]thiazole structure may enhance these effects, making it a candidate for further investigation in treating anxiety disorders and depression .
Antidiabetic Activity
Emerging studies have reported the antidiabetic potential of imidazo[2,1-b]thiazole derivatives, suggesting that they may improve insulin sensitivity and glucose metabolism. This could be particularly valuable in developing new therapies for type 2 diabetes .
Synthesis and Evaluation of Derivatives
A series of studies have synthesized various derivatives based on the core structure of this compound to evaluate their biological activities. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Anticancer (Breast Cancer) | |
| Compound B | Antimicrobial (S. aureus) | |
| Compound C | Antidiabetic (Type 2 Diabetes) |
These studies underline the versatility of the compound's derivatives in addressing multiple therapeutic targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Heterocyclic Cores
a. 2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a)
- Structure : Replaces the imidazo[2,1-b]thiazole core with a thiazole ring and introduces a hydrazone linker.
- Synthesis: Synthesized via condensation of 2-bromo-1-(2,4-substituted phenyl)ethan-1-one derivatives with a hydrazine-carbothioamide precursor in ethanol under reflux .
- The absence of the imidazo ring may reduce steric hindrance compared to the target compound .
b. 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone
- Structure: Methanone linker instead of ethanone and a methyl substitution on the imidazo[2,1-b]thiazole core.
- Impact: The methyl group may enhance metabolic stability, while the methanone linker could shorten the distance between heterocycles, affecting receptor binding .
Analogues with Modified Piperazine Substituents
a. 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
- Structure: Substitutes the 4-fluorophenyl group on piperazine with a 2-fluorobenzoyl group and introduces a hydroxyphenyl-ethanone side chain.
- Synthesis : Achieved via a multi-step process involving TFA-mediated deprotection and column chromatography .
b. Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Structure : Replaces the fluorophenyl group on piperazine with a trifluoromethylphenyl moiety and substitutes the imidazo[2,1-b]thiazole with a thiophene ring.
- Impact : The trifluoromethyl group enhances electron-withdrawing effects, which may strengthen π-π stacking interactions in receptor binding. The thiophene ring’s smaller size could alter steric compatibility .
Analogues with Alternate Linker Groups
a. 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
- Structure : Incorporates a benzoimidazo-triazole core and a bromophenyl substituent.
- Synthesis: Follows a general procedure involving bromo-ethanone intermediates at 40°C .
Comparative Data Table
Key Findings and Implications
Fluorophenyl vs. Trifluoromethylphenyl : The 4-fluorophenyl group provides moderate lipophilicity, while trifluoromethylphenyl analogues (e.g., Compound 21) enhance electron-withdrawing effects but may increase metabolic liabilities .
Linker Optimization: The ethanone linker in the target compound allows greater conformational flexibility than rigid hydrazone or methanone linkers, possibly improving binding kinetics .
Q & A
Q. What are the common synthetic routes for preparing 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the imidazo[2,1-b]thiazole core via cyclocondensation of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivatives with hydrazine hydrate or substituted hydrazines .
- Step 2: Functionalization of the piperazine moiety. For example, coupling the imidazo[2,1-b]thiazole intermediate with 4-(4-fluorophenyl)piperazine using a ketone linker (e.g., via acetohydrazide intermediates) under reflux conditions in ethanol or dichloromethane .
- Step 3: Purification via column chromatography (e.g., silica gel with EtOAc/petroleum ether) to isolate the final product. Yield optimization often requires adjusting reaction times, solvent polarity, and stoichiometry of reagents .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Methodological Answer: Structural validation employs:
- Spectroscopic Techniques:
- 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., fluorophenyl protons resonate at δ 7.2–7.8 ppm; piperazine CH2 groups at δ 2.5–3.5 ppm) .
- IR Spectroscopy: Identify carbonyl stretches (~1650–1700 cm⁻¹ for the ethanone group) and C-F bonds (~1220–1280 cm⁻¹) .
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, particularly for verifying piperazine ring conformation and fluorophenyl spatial orientation .
Q. What biological targets are typically investigated for imidazo[2,1-b]thiazole-piperazine hybrids?
Methodological Answer: These compounds are screened for:
- Enzyme Inhibition: Acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity using Ellman’s assay, with IC50 values compared to standard inhibitors (e.g., donepezil) .
- Receptor Binding: Dopamine (D2/D3) or serotonin (5-HT1A) receptors via radioligand displacement assays to assess affinity (Ki values) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can synthetic yield be optimized when introducing electron-withdrawing substituents (e.g., -F) on the phenyl rings?
Methodological Answer:
- Catalyst Screening: Use Pd/C or CuI for Ullmann-type coupling reactions to enhance aryl-aryl bond formation efficiency .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of fluorinated intermediates, reducing side-product formation .
- Reaction Monitoring: TLC or HPLC-MS tracks intermediate stability; fluorophenyl groups may slow reaction kinetics, requiring extended reflux times (12–24 hours) .
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50 values for AChE inhibition)?
Methodological Answer:
- Standardize Assay Conditions: Control pH (7.4), temperature (25°C), and substrate concentration (e.g., 0.5 mM acetylthiocholine) to minimize variability .
- Validate Purity: HPLC purity >95% ensures bioactivity is not skewed by impurities .
- Docking Studies: Compare binding poses in AChE active sites (e.g., using AutoDock Vina) to identify substituent-specific interactions (e.g., fluorophenyl π-π stacking vs. piperazine H-bonding) .
Q. What computational strategies predict the compound’s interaction with enzymes like AChE?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to assess stability of binding modes (e.g., RMSD <2.0 Å indicates stable docking) .
- Quantum Mechanics (QM): Calculate Fukui indices to identify nucleophilic/electrophilic regions on the compound, guiding SAR for fluorophenyl or piperazine modifications .
- Validation: Overlay computational models with crystallographic data (e.g., PDB ID 4EY7) to confirm predicted hydrogen bonds or halogen interactions .
Q. How can researchers analyze conflicting spectral data (e.g., unexpected NMR peaks) during structural characterization?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous peaks. For example, a carbonyl carbon (δ ~200 ppm) should correlate with adjacent CH2 protons in COSY .
- Isotopic Labeling: Introduce deuterated analogs to distinguish exchangeable protons (e.g., NH in piperazine) from aromatic signals .
- X-ray Powder Diffraction: Compare experimental patterns with simulated data from SC-XRD to detect polymorphic impurities .
Q. What strategies mitigate instability of the ethanone linker under physiological conditions?
Methodological Answer:
- Prodrug Design: Replace the ketone with a hydrolyzable group (e.g., oxime or ketal) to enhance stability in vivo .
- Formulation Studies: Encapsulate the compound in PEGylated liposomes to reduce metabolic degradation .
- pH-Dependent Stability Assays: Use UV-Vis spectroscopy to monitor degradation rates in buffers (pH 1–10) and identify optimal storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
